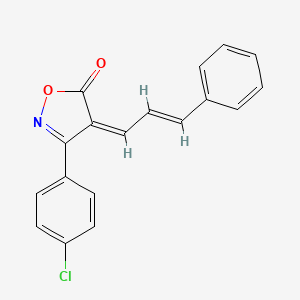
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride, also known as AGN-2979, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride involves its interaction with specific ion channels and receptors in the nervous system. N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride also modulates the activity of voltage-gated sodium channels, leading to decreased neuronal excitability and reduced pain perception.
Biochemical and Physiological Effects
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been shown to have various biochemical and physiological effects, including reducing pain perception, enhancing memory and learning, and reducing the growth of cancer cells. N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride also has potential applications in treating metabolic disorders such as diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride in lab experiments is its high potency and specificity for certain ion channels and receptors. This allows for precise modulation of neuronal activity and reduces the risk of off-target effects. However, one limitation of using N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research involving N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. Additionally, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has potential applications in treating metabolic disorders such as diabetes, and further research is needed to explore its efficacy in this area. Finally, the development of new synthesis methods and purification techniques for N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride could improve its yield and purity, making it more accessible for future research.
合成方法
The synthesis of N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride involves the reaction of 5-bromo-1,3-benzodioxole with diethylglycine in the presence of a base and a coupling reagent. The resulting intermediate is then treated with hydrochloric acid to yield the final product. The purity and yield of N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride can be enhanced by various purification techniques, including recrystallization and column chromatography.
科学研究应用
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been shown to modulate the activity of certain ion channels and receptors, leading to potential therapeutic applications for neurological disorders such as epilepsy and pain. In pharmacology, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been tested for its efficacy in treating various diseases, including cancer and diabetes. In medicinal chemistry, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
N-(5-bromo-1,3-benzodioxol-4-yl)-2-(diethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3.ClH/c1-3-16(4-2)7-11(17)15-12-9(14)5-6-10-13(12)19-8-18-10;/h5-6H,3-4,7-8H2,1-2H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUIUUXYQJXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC2=C1OCO2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)
![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)
![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)
![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)